

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoadamantane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoadamantane

Cat. No.: B082074

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane, a rigid, tricyclic amine, serves as a crucial pharmacophore and synthetic intermediate in medicinal chemistry. Its unique cage-like structure imparts a high degree of lipophilicity and metabolic stability, making it an attractive scaffold for the development of therapeutic agents targeting a range of conditions, from viral infections to neurological disorders. This guide provides a comprehensive overview of the core physicochemical properties of **2-aminoadamantane** and its hydrochloride salt, details the experimental protocols for their determination, and visualizes key related pathways and workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of **2-aminoadamantane** and its corresponding hydrochloride salt, providing a clear, comparative view of their characteristics.

Table 1: Physicochemical Properties of **2-Aminoadamantane**

Property	Value	Reference(s)
IUPAC Name	adamantan-2-amine	[1]
CAS Number	13074-39-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₇ N	[1] [2]
Molecular Weight	151.25 g/mol	[1]
Melting Point	230-236 °C	
Boiling Point	226.1 °C at 760 mmHg	
Density	1.028 g/cm ³	
Solubility	Insoluble in water; Soluble in organic solvents like diethyl ether and dichloromethane.	[3]
pKa	Estimated ~10.68 (based on 1-aminoadamantane)	[4]
LogP (Computed)	1.7	[1]

Table 2: Physicochemical Properties of **2-Aminoadamantane** Hydrochloride

Property	Value	Reference(s)
IUPAC Name	adamantan-2-amine;hydrochloride	[5]
CAS Number	10523-68-9	[5] [6]
Molecular Formula	C ₁₀ H ₁₈ ClN	[5]
Molecular Weight	187.71 g/mol	[5]
Melting Point	>300 °C	[7]
Solubility	Soluble in DMSO (slightly), Methanol (slightly).	[7]

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of amines like **2-aminoadamantane**.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry **2-aminoadamantane** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a metal block heating apparatus).[9]
- Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Small-Scale Capillary Method

- Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[11]

- Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid. The test tube is then attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[12][13]
- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly.[14]
- Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups in a molecule.

Methodology: Qualitative Assessment

- Solubility in Water: Add approximately 25 mg of **2-aminoadamantane** to 0.5 mL of deionized water in a test tube. Stir or shake the mixture vigorously. Observe whether the solid dissolves completely. Since amines can be basic, test the resulting solution with pH paper. An increase in pH indicates a basic compound.[3][15]
- Solubility in Acid: If the compound is insoluble in water, add 0.5 mL of a 5% aqueous HCl solution to a fresh sample. Amines, being basic, will react with the acid to form a water-soluble ammonium salt.[16][17]
- Solubility in Organic Solvents: Test the solubility in a nonpolar organic solvent like diethyl ether or dichloromethane by adding approximately 25 mg of the compound to 0.5 mL of the solvent and observing for dissolution.[3]

pKa Determination

The pKa is a measure of the acidity of a conjugate acid of a base. For an amine, it reflects the equilibrium between the protonated and unprotonated forms.

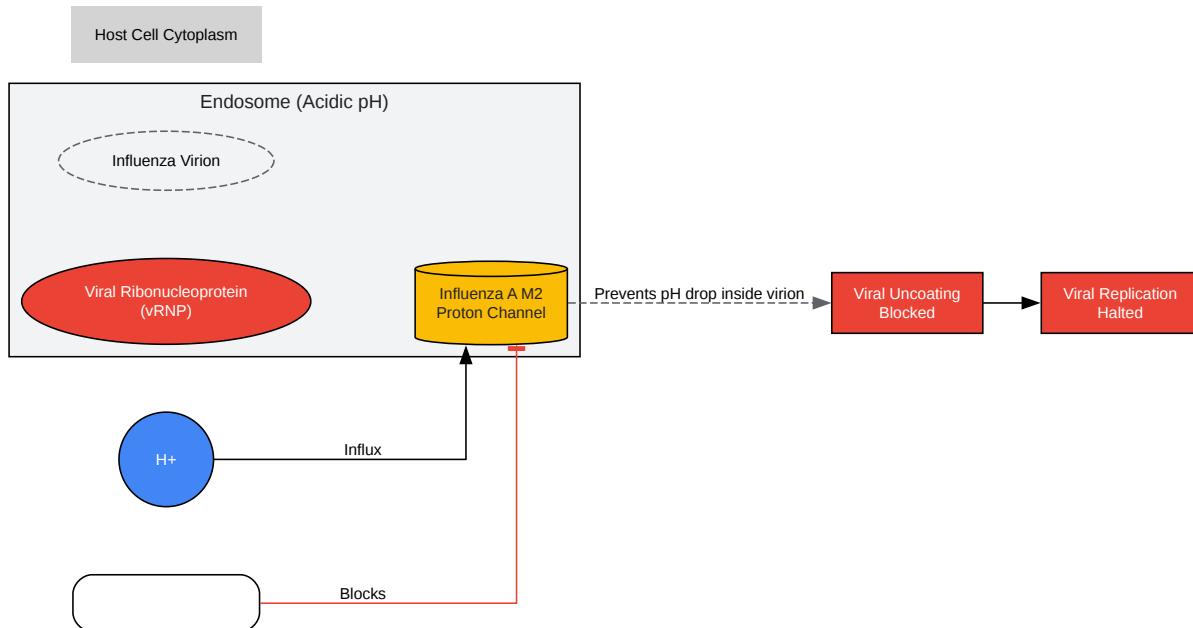
Methodology: Potentiometric Titration

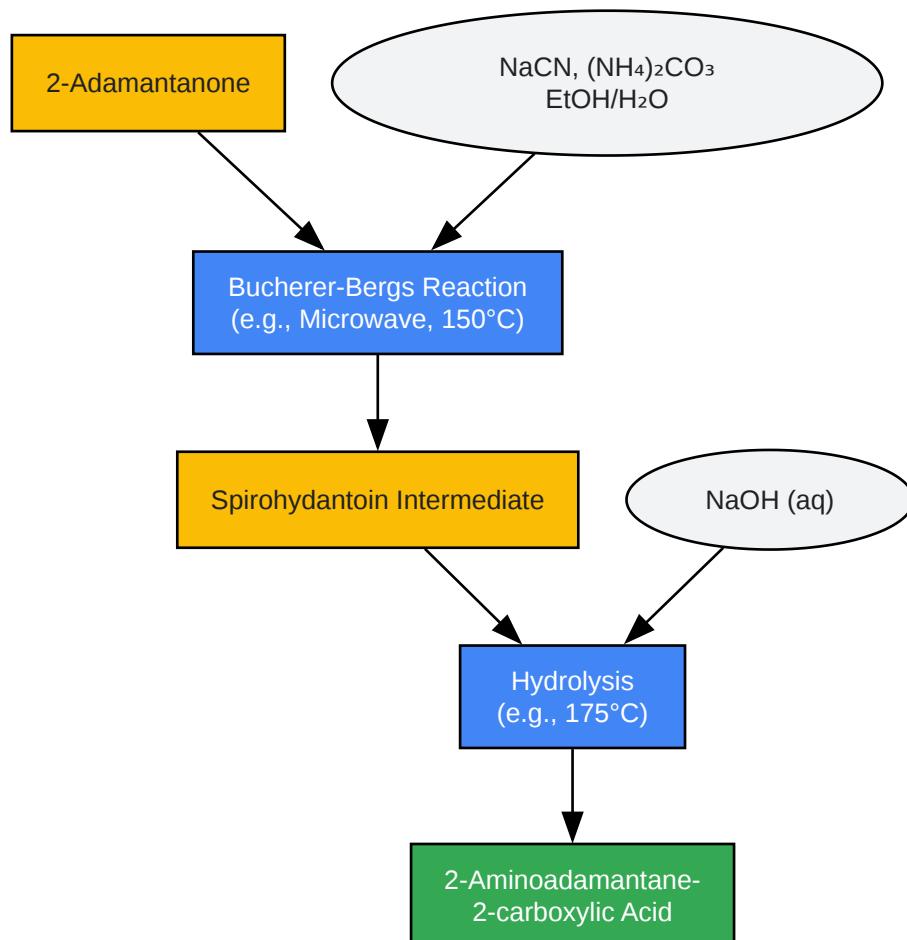
- Sample Preparation: A precisely weighed amount of **2-aminoadamantane** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure full dissolution.[18]
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[19]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated. This point can be accurately identified from the inflection point of the titration curve or by analyzing its derivatives.[7][20]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method


- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other.[21]
- Partitioning: A known amount of **2-aminoadamantane** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.[22]
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[23]


- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[22][24]

Visualizations: Pathways and Workflows

Mechanism of Action: Influenza A M2 Channel Inhibition

2-Aminoadamantane derivatives, like their well-known predecessor amantadine (1-aminoadamantane), are known to exhibit antiviral activity against influenza A virus. Their primary mechanism of action involves the blockade of the M2 proton channel, a tetrameric protein embedded in the viral envelope. This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is prevented, which in turn inhibits the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.[25][26][27]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoadamantane | C₁₀H₁₇N | CID 25332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. Amantadine | C₁₀H₁₇N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminoadamantane hydrochloride | C10H18ClN | CID 25331 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. synchem.de [synchem.de]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. chemhaven.org [chemhaven.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. enamine.net [enamine.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. enamine.net [enamine.net]
- 22. acdlabs.com [acdlabs.com]
- 23. agilent.com [agilent.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanism and toxicity of Amantadine_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoadamantane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082074#physicochemical-properties-of-2-aminoadamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com